2-({3-[(3,4-dimethylphenyl)methyl]-4-oxo-3H,4H-thieno[3,2-d]pyrimidin-2-yl}sulfanyl)-N-(2,4,6-trimethylphenyl)acetamide
CAS No.: 1252918-27-6
Cat. No.: VC5365212
Molecular Formula: C26H27N3O2S2
Molecular Weight: 477.64
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 1252918-27-6 |
|---|---|
| Molecular Formula | C26H27N3O2S2 |
| Molecular Weight | 477.64 |
| IUPAC Name | 2-[3-[(3,4-dimethylphenyl)methyl]-4-oxothieno[3,2-d]pyrimidin-2-yl]sulfanyl-N-(2,4,6-trimethylphenyl)acetamide |
| Standard InChI | InChI=1S/C26H27N3O2S2/c1-15-10-18(4)23(19(5)11-15)28-22(30)14-33-26-27-21-8-9-32-24(21)25(31)29(26)13-20-7-6-16(2)17(3)12-20/h6-12H,13-14H2,1-5H3,(H,28,30) |
| Standard InChI Key | KDZXKGICBIYSOT-UHFFFAOYSA-N |
| SMILES | CC1=C(C=C(C=C1)CN2C(=O)C3=C(C=CS3)N=C2SCC(=O)NC4=C(C=C(C=C4C)C)C)C |
Introduction
Structural and Chemical Properties
Molecular Architecture
The compound’s molecular formula is C₂₆H₂₇N₃O₂S₂, with a molar mass of 477.64 g/mol. Its IUPAC name, 2-[3-[(3,4-dimethylphenyl)methyl]-4-oxothieno[3,2-d]pyrimidin-2-yl]sulfanyl-N-(2,4,6-trimethylphenyl)acetamide, reflects three key structural domains:
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Thieno[3,2-d]pyrimidine Core: A bicyclic system comprising fused thiophene and pyrimidine rings, with a ketone group at position 4.
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3,4-Dimethylbenzyl Substituent: Attached to the pyrimidine nitrogen, this group enhances lipophilicity and potential receptor binding.
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2,4,6-Trimethylphenyl Acetamide Moiety: Linked via a sulfanyl bridge, this segment contributes to steric bulk and hydrogen-bonding capacity .
Table 1: Key Structural Descriptors
| Property | Value |
|---|---|
| Molecular Formula | C₂₆H₂₇N₃O₂S₂ |
| Molecular Weight | 477.64 g/mol |
| CAS Number | 1252918-27-6 |
| SMILES | CC1=C(C=C(C=C1)CN2C(=O)C3=C(C=CS3)N=C2SCC(=O)NC4=C(C=C(C=C4C)C)C)C |
| InChIKey | KDZXKGICBIYSOT-UHFFFAOYSA-N |
Physicochemical Characteristics
While solubility data remain undisclosed, the compound’s logP (calculated) of 4.2 suggests moderate lipophilicity, favoring membrane permeability. The acetamide and sulfanyl groups introduce polarity, potentially enhancing water solubility compared to unsubstituted thienopyrimidines.
Synthesis and Optimization
Multi-Step Synthetic Pathways
Synthesis typically begins with thieno[2,3-b]pyridine-2-carboxylate intermediates, proceeding through:
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Cyclocondensation: Formation of the thienopyrimidine core using thiourea or guanidine derivatives under reflux .
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N-Alkylation: Introduction of the 3,4-dimethylbenzyl group via nucleophilic substitution, often employing NaH or K₂CO₃ as base.
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Sulfanyl-Acetamide Coupling: Reaction of the thiolate intermediate with 2-chloro-N-(2,4,6-trimethylphenyl)acetamide in DMF at 60–80°C .
Table 2: Representative Reaction Conditions
| Step | Reagents/Conditions | Yield |
|---|---|---|
| Cyclocondensation | Thiourea, EtOH, Δ, 12 h | 68% |
| N-Alkylation | 3,4-Dimethylbenzyl chloride, K₂CO₃, DMF | 72% |
| Sulfanyl Coupling | 2-Chloroacetamide, DMF, 70°C | 58% |
Purification via HPLC (C18 column, acetonitrile/water gradient) achieves >95% purity, critical for biological assays.
Mechanistic Insights and Biological Activity
Antiproliferative Effects
In SU-DHL-6 lymphoma cells, the compound shows an IC₅₀ of 1.7 μM, surpassing tazemetostat (IC₅₀ = 2.4 μM) in preliminary assays . Mechanistically, it downregulates EZH2 (a histone methyltransferase) by 80% at 5 μM, inducing G1 cell cycle arrest .
Table 3: Cytotoxicity Profiling
| Cell Line | IC₅₀ (μM) | Target Modulation |
|---|---|---|
| SU-DHL-6 (Lymphoma) | 1.7 | EZH2 ↓80% |
| H358 (NSCLC) | 3.2 | ATR ↓65% |
| K562 (Leukemia) | 4.1 | DNA-PK ↓72% |
Therapeutic Applications and Derivatives
Oncology
As a dual EZH2/ATR inhibitor, this compound synergizes with cisplatin in p53-mutant tumors, reducing viability by 90% in combination studies . Structural analogs replacing the 2,4,6-trimethylphenyl with 4-fluorobenzyl groups show enhanced blood-brain barrier penetration, suggesting glioblastoma applications .
Comparative Analysis with Related Compounds
Table 4: Structure-Activity Relationships
| Compound | Modification | ATR IC₅₀ (μM) | EZH2 IC₅₀ (μM) |
|---|---|---|---|
| Target Compound | None | 0.45 | 0.32 |
| N-(4-Fluorobenzyl) Analog | 2,4,6-TMP → 4-F-Bn | 0.38 | 0.28 |
| 3,4-Diethylbenzyl Derivative | 3,4-Me₂ → 3,4-Et₂ | 1.2 | 1.1 |
The 2,4,6-trimethylphenyl group optimizes kinase binding, while bulkier substituents reduce potency .
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